molecular formula C14H27NO2 B12632790 Methyl 2,2-dibutylpyrrolidine-1-carboxylate CAS No. 919286-37-6

Methyl 2,2-dibutylpyrrolidine-1-carboxylate

Cat. No.: B12632790
CAS No.: 919286-37-6
M. Wt: 241.37 g/mol
InChI Key: LHYXMHRCPOZVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dibutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a methyl ester group and two butyl groups attached to the pyrrolidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 2,2-dibutylpyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dibutylpyrrolidine with methyl chloroformate under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2,2-dibutylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2,2-dibutylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2-dibutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Methyl 2,2-dibutylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

919286-37-6

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

methyl 2,2-dibutylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27NO2/c1-4-6-9-14(10-7-5-2)11-8-12-15(14)13(16)17-3/h4-12H2,1-3H3

InChI Key

LHYXMHRCPOZVJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCN1C(=O)OC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.